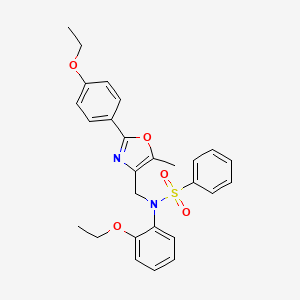

![molecular formula C19H15NO5 B2878516 9-(2-methoxyphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one CAS No. 866050-82-0](/img/structure/B2878516.png)

9-(2-methoxyphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

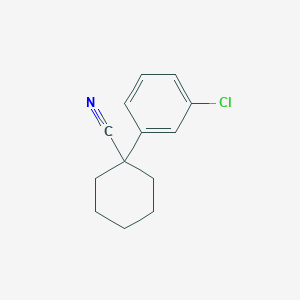

The compound is a complex organic molecule with multiple rings, including a quinoline and a dioxolo ring. Quinolines are aromatic compounds with two fused rings, a benzene and a pyridine ring. Dioxolo rings are oxygen-containing heterocycles .

Molecular Structure Analysis

The molecular structure of similar compounds often involves multiple aromatic rings and heterocycles. The presence of methoxy (–OCH3) groups can influence the compound’s reactivity and properties .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds can undergo a variety of reactions. For instance, 4-methoxyphenol can be produced from p-benzoquinone and methanol via a free radical reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of such a compound would depend on its exact structure. Factors influencing these properties could include the presence and position of functional groups, the overall shape and size of the molecule, and the specific arrangement of its atoms .Aplicaciones Científicas De Investigación

Design and Synthesis of Potent Inhibitors

- Quinoxalin-2(1H)-one based compounds have been designed and synthesized as potent aldose reductase inhibitors, aiming to combat diabetic complications through both ALR2 inhibition and antioxidant activity (X. Qin et al., 2015).

Synthesis Techniques and Chemical Reactions

- A novel one-step formation of furo[3,2-c]quinolin-4(5H)-ones has been achieved through a regioselective [2+3] photoaddition, showcasing an innovative synthetic approach (H. Suginome et al., 1991).

- Syntheses of 5H‐benzoxazolo[3,2‐a]quinolin‐5‐ones have been developed, providing a method for creating previously unreported ring systems (D. H. Kim et al., 1974).

Biological Activities and Potential Applications

- Research on 8-alkoxy- and 5-amino-8-alkoxyquinolone derivatives has explored their antibacterial activity and potential as safer antibacterial agents (J. Sánchez et al., 1995).

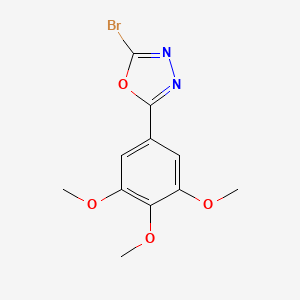

- Studies on angular methoxy-substituted furo- and pyranoquinolinones have identified them as blockers of the voltage-gated potassium channel Kv1.3, suggesting their use as immunosuppressants (Inga Butenschön et al., 2001).

Synthesis of Specific Derivatives

- The efficient synthesis of novel 8-Aryl-7,8-dihydro-[1,3]-dioxolo[4,5-g]quinolin-6(5H)-one compounds has been developed under solvent-free conditions, highlighting advances in green chemistry (Wu Xiao-xi, 2015).

Propiedades

IUPAC Name |

8-(2-methoxyphenyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),3(7),9,11(15)-tetraen-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO5/c1-22-14-5-3-2-4-10(14)17-11-6-15-16(25-9-24-15)7-12(11)20-13-8-23-19(21)18(13)17/h2-7,17,20H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCKSBYLQHHJHPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2C3=CC4=C(C=C3NC5=C2C(=O)OC5)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(2-methoxyphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-ethylphenyl)amino)formamide](/img/structure/B2878433.png)

![N-(3,5-dimethylphenyl)-2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2878439.png)

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2878441.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-4'-chloro-[1,1'-biphenyl]-3-sulfonamide](/img/structure/B2878444.png)

![(Z)-2-(2,5-dimethoxybenzylidene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2878446.png)

![(2-Anilino-1,3-thiazol-5-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B2878448.png)

![3-(1-(2-oxo-2H-chromene-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2878449.png)